molecular formula C20H20N4O2 B4618336 1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B4618336
M. Wt: 348.4 g/mol
InChI Key: XYAXFAWHZUDDPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydroquinoline compounds often involves multi-step chemical reactions. For example, methoxy-substituted tetrahydroisoquinolines can be rearranged under specific conditions to yield various benzazepine derivatives, illustrating the chemical flexibility and reactivity of the tetrahydroquinoline core under different conditions (McMahon, Thornber, & Ruchirawat, 1982). Additionally, synthesis routes involving three-component reactions and Pictet-Spengler cyclizations are common for constructing tetrahydroquinoline frameworks, showcasing a variety of methods to introduce diverse functional groups and complex structures (Kametani, Sugi, Yagi, Fukumoto*, & Shibuya*, 1970).

Molecular Structure Analysis

The molecular structure of tetrahydroquinolines, including substituent effects from methoxy and triazolyl groups, profoundly influences their chemical behavior and interactions. X-ray crystallography and spectroscopic methods, such as NMR and IR, are pivotal in elucidating these structures, offering insights into the conformational preferences and electronic characteristics of these molecules (Akkurt, Yıldırım, Kerbal, Bennani, Daoudi, Chohan, McKee, & Ben Hadda, 2010).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives engage in a wide range of chemical reactions, influenced by their structural features. These reactions include, but are not limited to, Pictet-Spengler cyclizations, rearrangements, and interactions with various reagents to form new bonds and molecular frameworks. The presence of methoxy and triazolyl groups can direct these reactions towards specific products, showcasing the compound's versatility in organic synthesis (Urban & Breitenbach, 1999).

Physical Properties Analysis

The physical properties of tetrahydroquinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the influence of substituents like methoxy and triazolyl groups. Analytical techniques like X-ray powder diffraction (XRPD) provide valuable information on the crystalline nature and purity of these compounds (Pinilla, Henao, Macías, Romero Bohórquez, & Kouznetsov, 2012).

Chemical Properties Analysis

The chemical properties of "1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline" and similar compounds, such as reactivity, stability, and chemical interactions, are essential for understanding their potential applications. These properties are influenced by the compound's functional groups, which can undergo various chemical reactions, providing a basis for further functionalization and application in synthetic chemistry (Dabiri, Salehi, Bahramnejad, & Sherafat, 2010).

Scientific Research Applications

Synthesis and Chemical Properties

  • Dopamine Antagonists : The synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally related to the compound , has been studied for their potential as dopamine antagonists. This work aimed at evaluating their neuroleptic activity, although in vivo results did not demonstrate significant antipsychotic potential compared to standard neuroleptic agents (Ellefson et al., 1980).

  • Antimicrobial Activities : Research into the antimicrobial activities of novel 1,2,4-triazole derivatives, including those with a structural resemblance to the chemical , reveals the synthesis approach and potential applications against various microorganisms. Some compounds exhibited good to moderate activities, highlighting the chemical's relevance in developing antimicrobial agents (Bektaş et al., 2010).

  • Heterocyclic Syntheses : The catalytic reactions under oxidative carbonylation conditions to produce heterocyclic derivatives from 4-yn-1-ones have been explored. This synthesis process, which may involve compounds similar to the one , yields tetrahydrofuran, dioxolane, and various other derivatives, indicating the compound's versatility in chemical synthesis (Bacchi et al., 2005).

Pharmacological Exploration

  • ABCB1 Inhibitors : Research into the design and synthesis of ABCB1 inhibitors identified the 2-[(3-methoxyphenylethyl)phenoxy] moiety as crucial for the development of small molecule inhibitors. This work suggests the potential of related compounds in modulating ABCB1 activity, which is significant in the context of cancer treatment and drug resistance (Colabufo et al., 2008).

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-19(21-22-24(14)16-9-5-10-17(13-16)26-2)20(25)23-12-6-8-15-7-3-4-11-18(15)23/h3-5,7,9-11,13H,6,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAXFAWHZUDDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

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